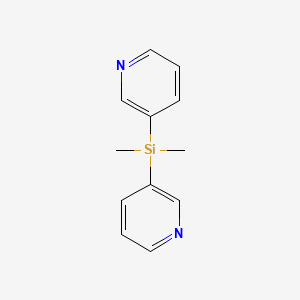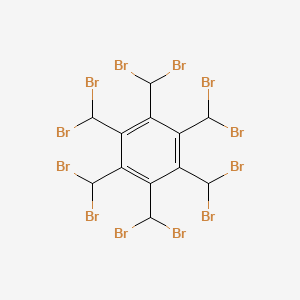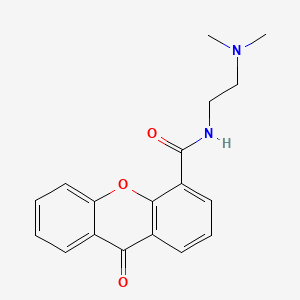
lithium;3-methyl-5-phenyl-4H-1,2-oxazol-4-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;3-methyl-5-phenyl-4H-1,2-oxazol-4-ide is a compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-methyl-5-phenyl-4H-1,2-oxazol-4-ide can be achieved through several methods. One common approach involves the reaction of 3-methyl-5-phenyl-4H-1,2-oxazole with a lithium reagent. This reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions. The use of solvents such as tetrahydrofuran (THF) or diethyl ether is common to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Lithium;3-methyl-5-phenyl-4H-1,2-oxazol-4-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce reduced heterocyclic compounds.
科学的研究の応用
Lithium;3-methyl-5-phenyl-4H-1,2-oxazol-4-ide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological processes and as a probe to investigate enzyme activities.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
類似化合物との比較
Lithium;3-methyl-5-phenyl-4H-1,2-oxazol-4-ide can be compared with other similar compounds, such as:
3-methyl-5-phenyl-4H-1,2-oxazole: Lacks the lithium ion, resulting in different reactivity and applications.
Lithium;4-methyl-5-phenyl-4H-1,2-oxazol-4-ide: Similar structure but with a different substitution pattern, leading to variations in chemical behavior and uses.
特性
| 123371-80-2 | |
分子式 |
C10H8LiNO |
分子量 |
165.1 g/mol |
IUPAC名 |
lithium;3-methyl-5-phenyl-4H-1,2-oxazol-4-ide |
InChI |
InChI=1S/C10H8NO.Li/c1-8-7-10(12-11-8)9-5-3-2-4-6-9;/h2-6H,1H3;/q-1;+1 |
InChIキー |
FDSJXEBNCHIPKV-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC1=NOC(=[C-]1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


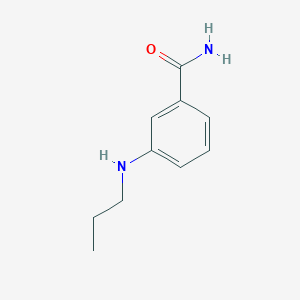
![4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14300309.png)
![1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14300323.png)
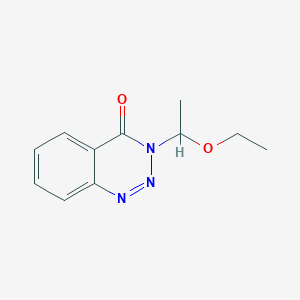
![3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene](/img/structure/B14300336.png)
![6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14300338.png)
